N-(dibenzofuran-2-ylcarbamothioyl)benzamide
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Overview
Description
N-(dibenzofuran-2-ylcarbamothioyl)benzamide is a compound that belongs to the class of benzamidesThis compound, in particular, features a dibenzofuran moiety, which is a heterocyclic compound known for its stability and biological activity .
Preparation Methods
The synthesis of N-(dibenzofuran-2-ylcarbamothioyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and minimal side reactions. Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(dibenzofuran-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(dibenzofuran-2-ylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(dibenzofuran-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-(dibenzofuran-2-ylcarbamothioyl)benzamide can be compared with other benzamide derivatives, such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide
These compounds share similar structural features but may differ in their biological activities and applications. For example, 2,3-dimethoxybenzamide has been shown to exhibit antioxidant and antibacterial activities , while N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide has demonstrated anti-inflammatory properties . The uniqueness of this compound lies in its dibenzofuran moiety, which contributes to its stability and diverse biological activities.
Properties
IUPAC Name |
N-(dibenzofuran-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-19(13-6-2-1-3-7-13)22-20(25)21-14-10-11-18-16(12-14)15-8-4-5-9-17(15)24-18/h1-12H,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJPFSAPCSSIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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